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molecular formula C12H7FN2 B3057638 4-(6-Fluoro-3-pyridinyl)benzonitrile CAS No. 832735-44-1

4-(6-Fluoro-3-pyridinyl)benzonitrile

Cat. No. B3057638
M. Wt: 198.2 g/mol
InChI Key: CALMMRTVGPFXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481732B2

Procedure details

A mixture of 4-bromobenzonitrile (0.20 g, 1.1 mmol), (6-fluoropyridin-3-yl)boronic acid (0.15 g, 1.1 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)dichloromethane (1:1) complex (0.04 g, 0.05 mmol) and potassium carbonate (0.46 g, 3.3 mmol) in 1,4-dioxane (7 mL), and water (3 mL) was heated at 110° C. for 2 h. After cooled to r.t., the mixture was diluted with MeOH, filtered, concentrated under reduced pressure and purified by flash chromatography on a silica gel column eluting with 5% MeOH in DCM to afford the desired product (0.17 g, yield: 78%). Analytic LCMS (M+H)+: m/z=199.2.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[F:10][C:11]1[N:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].O>O1CCOCC1.CO>[F:10][C:11]1[N:16]=[CH:15][C:14]([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
0.15 g
Type
reactant
Smiles
FC1=CC=C(C=N1)B(O)O
Name
[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
complex
Quantity
0.04 g
Type
reactant
Smiles
Name
Quantity
0.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to r.t.
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on a silica gel column
WASH
Type
WASH
Details
eluting with 5% MeOH in DCM

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=N1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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